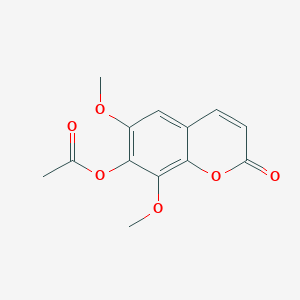
6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6,8-dimethoxy-2H-1-benzopyran-2-one.
Acetylation: The precursor undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine. This reaction introduces the acetate group at the 7th position of the benzopyran ring.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside: A glucoside derivative with similar structural features.
7-Methoxycoumarin: A coumarin derivative with a methoxy group at the 7th position.
Precocene II: A dimethoxy derivative with insecticidal properties.
Uniqueness
6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate is unique due to its specific substitution pattern and the presence of the acetate group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
61195-38-8 |
|---|---|
Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
(6,8-dimethoxy-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H12O6/c1-7(14)18-12-9(16-2)6-8-4-5-10(15)19-11(8)13(12)17-3/h4-6H,1-3H3 |
InChI Key |
WSFFSVNHKYFBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


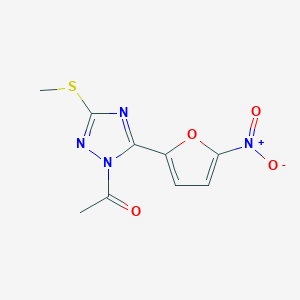
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
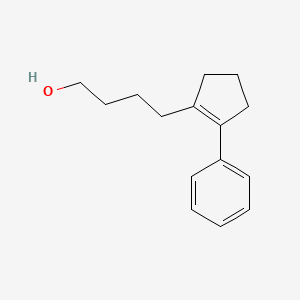
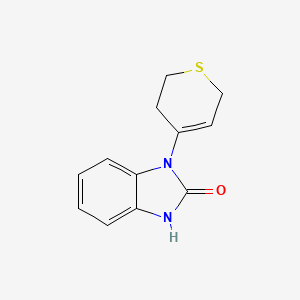
![7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14589469.png)
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)


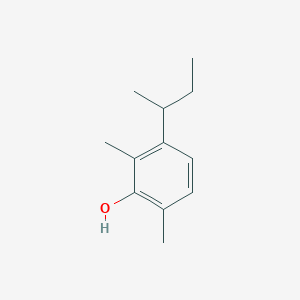
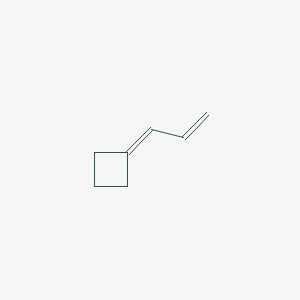


![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
![3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14589521.png)
